An In-depth Technical Guide to the Chemical Properties of (2,5-Dimethyl-phenyl)-thiourea
An In-depth Technical Guide to the Chemical Properties of (2,5-Dimethyl-phenyl)-thiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of (2,5-Dimethyl-phenyl)-thiourea. The information is curated for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. This document details the compound's physicochemical characteristics, synthesis protocols, spectral data, and known biological activities, with a focus on its potential as a therapeutic agent.
Chemical and Physical Properties
(2,5-Dimethyl-phenyl)-thiourea, a derivative of thiourea, is an organic compound with the molecular formula C₉H₁₂N₂S. Its structure features a thiourea core substituted with a 2,5-dimethylphenyl group on one of its nitrogen atoms.
Table 1: Physicochemical Properties of (2,5-Dimethyl-phenyl)-thiourea and Related Compounds
| Property | (2,5-Dimethyl-phenyl)-thiourea | N-(2,5-dimethylphenyl)-N'-phenyl-thiourea (Related Compound) | N-(2,5-dimethoxyphenyl)-N'-phenyl-thiourea (Related Compound) |
| CAS Number | 16738-19-5[1] | 6311-53-1[2] | 32065-63-7[3] |
| Molecular Formula | C₉H₁₂N₂S[1] | C₁₅H₁₆N₂S[2] | C₁₅H₁₆N₂O₂S |
| Molecular Weight | 180.27 g/mol [1] | 256.37 g/mol [2] | 288.36 g/mol [3] |
| IUPAC Name | 1-(2,5-dimethylphenyl)thiourea | 1-(2,5-dimethylphenyl)-3-phenylthiourea[2] | 1-(2,5-dimethoxyphenyl)-3-phenylthiourea |
| Synonyms | N-(2,5-Dimethylphenyl)thiourea | N-(2,5-Dimethyl-phenyl)-N'-phenyl-thiourea[2] | 1-(2,5-Dimethoxyphenyl)-3-phenyl-2-thiourea |
| Melting Point | Not available | Not available | Not available |
| Boiling Point | Not available | Not available | 420.9 °C at 760 mmHg (Predicted)[3] |
| Solubility | Expected to be soluble in organic solvents like acetone, ethanol, and DMSO.[4][] | Not available | Not available |
| LogP (Predicted) | Not available | 4.51 | 2.55[3] |
| Topological Polar Surface Area | Not available | 56.2 Ų[2] | 74.61 Ų[3] |
| Hydrogen Bond Donors | 2 | 2[2] | 2 |
| Hydrogen Bond Acceptors | 1 | 1[2] | 3 |
Synthesis and Characterization
The synthesis of N-aryl thioureas is a well-established process in organic chemistry, typically achieved through the reaction of an isothiocyanate with a primary amine.
General Synthesis Protocol
A common and efficient method for the synthesis of (2,5-Dimethyl-phenyl)-thiourea involves the reaction of 2,5-dimethylphenyl isothiocyanate with ammonia. A more direct laboratory-scale synthesis involves the reaction of 2,5-dimethylaniline with an isothiocyanate precursor. A general procedure is outlined below.
Experimental Protocol: Synthesis of N-Aryl Thioureas
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Preparation of Isothiocyanate (if not commercially available): A solution of the corresponding primary aryl amine (e.g., 2,5-dimethylaniline) in a suitable solvent (e.g., dichloromethane) is treated with thiophosgene or a less toxic equivalent like carbon disulfide in the presence of a base (e.g., triethylamine) at low temperature (0 °C). The reaction mixture is then stirred at room temperature until completion.
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Thiourea Formation: The resulting aryl isothiocyanate is then reacted with a primary or secondary amine (or ammonia for an unsubstituted terminal amine) in a solvent such as acetone or ethanol. The reaction is typically exothermic and proceeds at room temperature.
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Work-up and Purification: The reaction mixture is poured into cold water to precipitate the crude product. The solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).
References
- 1. Thiourea (CAS 62-56-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Page loading... [guidechem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
